molecular formula C27H31N7O3 B13921608 tert-Butyl 7-(2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate

tert-Butyl 7-(2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate

Cat. No.: B13921608
M. Wt: 501.6 g/mol
InChI Key: IMUOFNBINVQDLO-UHFFFAOYSA-N
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Description

This compound (CAS: 2133298-74-3) is a structurally complex molecule featuring a 4,7-diazaspiro[2.5]octane core linked to two heterocyclic systems: a 2,8-dimethylimidazo[1,2-b]pyridazin-6-yl group and a 4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl moiety. Its molecular formula is C₂₇H₃₁N₇O₃, with a molecular weight of 501.6 g/mol . The tert-butyl carbamate group serves as a protective moiety, enhancing stability during synthesis.

Properties

Molecular Formula

C27H31N7O3

Molecular Weight

501.6 g/mol

IUPAC Name

tert-butyl 7-[2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4-oxopyrido[1,2-a]pyrimidin-7-yl]-4,7-diazaspiro[2.5]octane-4-carboxylate

InChI

InChI=1S/C27H31N7O3/c1-17-12-21(30-34-14-18(2)28-24(17)34)20-13-23(35)32-15-19(6-7-22(32)29-20)31-10-11-33(27(16-31)8-9-27)25(36)37-26(3,4)5/h6-7,12-15H,8-11,16H2,1-5H3

InChI Key

IMUOFNBINVQDLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)N5CCN(C6(C5)CC6)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of this compound generally involves the assembly of three key fragments:

  • The 2,8-dimethylimidazo[1,2-b]pyridazine moiety,
  • The pyrido[1,2-a]pyrimidin-4-one core,
  • The 4,7-diazaspiro[2.5]octane ring bearing the tert-butyl carboxylate group.

The synthetic route typically proceeds via palladium-catalyzed cross-coupling reactions, reduction steps, and carbamate protection strategies. The process emphasizes avoiding harsh reaction conditions and minimizing chromatographic purifications for scalability.

Key Steps in the Preparation

Step No. Description Reagents/Conditions Notes
1 Synthesis of 7-(4,7-diazaspiro[2.5]octan-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one core Palladium-catalyzed cross-coupling of halogenated pyrido[1,2-a]pyrimidin-4-one with boronic ester of 2,8-dimethylimidazo[1,2-b]pyridazine Uses Pd catalysts under mild conditions, avoids high temperature >100°C
2 Protection of 4,7-diazaspiro[2.5]octane nitrogen with tert-butyl carbamate (Boc) group Reaction with di-tert-butyl dicarbonate (Boc2O) in suitable solvent (e.g., dichloromethane) Protects amine functionality for further transformations
3 Reduction of intermediates to amine derivatives Use of reducing agents such as sodium borohydride or catalytic hydrogenation Controlled reduction to avoid over-reduction
4 Final coupling and purification Use of solvents such as ethyl acetate, toluene, or polar aprotic solvents; purification by crystallization or minimal chromatography Process optimized to avoid multiple chromatographic steps

Solvent and Reagent Selection

The process utilizes a range of solvents categorized as follows:

Solvent Type Examples
Hydrocarbon n-Pentane, n-Hexane, Cyclohexane, Toluene
Ether Diethyl ether, Tetrahydrofuran (THF), 1,4-Dioxane
Ester Ethyl acetate, Methyl acetate
Polar Aprotic Dimethylformamide (DMF), Dimethylacetamide (DMAc), N-Methylpyrrolidone (NMP)
Chloro solvents Dichloromethane, Chloroform
Alcohols Methanol, Ethanol, Isopropanol
Polar solvents Water, Acetic acid

The choice of solvent depends on the step and desired solubility and reactivity profiles. For example, polar aprotic solvents are favored in coupling reactions, while hydrocarbons and esters are used in crystallization and extraction steps.

Advantages of Improved Processes

Recent developments have focused on:

  • Avoiding high temperature reactions (>100°C), improving safety and energy efficiency.
  • Minimizing or eliminating multiple chromatographic purification steps, reducing cost and complexity.
  • Using readily available raw materials and reagents.
  • Enhancing yield and purity through optimized reaction conditions and solvent systems.

Detailed Stepwise Preparation (Based on Patent WO2024069646A1 and Related Sources)

Step Reaction Reagents/Conditions Outcome
a) Reduction of compound of formula-4 Use of reducing agent (e.g., NaBH4) in solvent Conversion to compound of formula-5 with protected amine groups
b) Reaction with alkyl esters of malonic acid or bis(2,4,6-trichlorophenyl) malonate In presence of selected solvent Formation of compound of formula-6, introducing key carbon skeleton
c) Conversion of compound of formula-6 to formula-7 Cyclization and further functional group transformations Formation of the core pyrido[1,2-a]pyrimidin-4-one structure
d) Final coupling with 4,7-diazaspiro[2.5]octane derivative Palladium-catalyzed cross-coupling Formation of the target tert-butyl 7-(2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate

Research Findings and Optimization

  • Yield improvements: Newer processes report significant yield improvements by optimizing solvent systems and reaction temperatures, avoiding decomposition and side reactions.
  • Purification: Crystallization techniques have replaced chromatographic purification in many steps, enhancing scalability.
  • Environmental impact: Use of greener solvents and milder conditions reduces hazardous waste and energy consumption.
  • Scalability: The described methods are suitable for large-scale industrial synthesis due to simplified work-up and purification.

Summary Table of Preparation Method Attributes

Attribute Description
Reaction Temperature Mild to moderate (room temperature to ~80°C)
Catalysts Used Palladium-based catalysts for cross-coupling
Protecting Groups tert-Butyl carbamate (Boc) for amine protection
Purification Methods Crystallization preferred; minimal chromatography
Solvent Types Polar aprotic, esters, hydrocarbons depending on step
Environmental Considerations Use of less toxic solvents and avoidance of high energy input
Yield Range Improved yields reported, typically >70% overall

Chemical Reactions Analysis

tert-Butyl 7-(2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 7-(2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 7-(2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Risdiplam-Related Compound

A structurally related compound, tert-butyl 7-(2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate (CAS: 2133298-72-1), shares the spirocyclic core and pyrido[1,2-a]pyrimidinone group but replaces the imidazo-pyridazine moiety with a hydroxyl group .

Property Target Compound Risdiplam-Related Compound
Molecular Formula C₂₇H₃₁N₇O₃ C₁₉H₂₄N₄O₄
Molecular Weight (g/mol) 501.6 ~372.4
Key Substituent 2,8-Dimethylimidazo-pyridazine Hydroxyl group
Potential Role Kinase inhibition, antiviral Neurological applications (impurity)

Key Difference : The dimethylimidazo-pyridazine group in the target compound likely enhances lipophilicity and target specificity compared to the hydroxylated analogue, which may influence membrane permeability and binding affinity .

2.1.2 Spirocyclic Heterocycles in Patent Literature

A patented spiro compound, tert-butyl 2’-chloro-6’-oxo-2,3,5,6-tetrahydro-6’H-spiro[pyran-4,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine]-7’(8’H)-carboxylate, shares the tert-butyl-protected spiro system but incorporates a pyrano-pyrazino-pyrrolo-pyrimidine scaffold .

Key Insight : Both compounds leverage spirocyclic frameworks for conformational rigidity, but the target compound’s fused imidazo-pyridazine system may offer superior π-π stacking interactions in enzyme binding pockets .

Functional Analogues

2.2.1 Imidazo[1,2-a]pyridine Derivatives

Compounds like diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () share the imidazo-pyridine core but lack the spirocyclic system and pyridazinone group. The presence of nitrophenyl and cyano substituents in these analogues highlights the role of electron-withdrawing groups in modulating reactivity and bioactivity .

Key Difference : The target compound’s 2,8-dimethylimidazo-pyridazine group introduces steric bulk and electron-donating methyl groups, which may reduce metabolic degradation compared to nitro-containing analogues .

2.2.2 Nitroimidazole Derivatives

Studies on nitroimidazole-containing compounds () reveal that nitro group positioning critically impacts antimycobacterial activity. For example, nitroimidazole derivatives lacking optimal substitution patterns exhibit reduced efficacy, whereas nitrothiophen-containing analogues retain activity .

Key Insight : The target compound’s dimethylimidazo-pyridazine substituent may avoid the metabolic liabilities associated with nitro groups while maintaining or enhancing target engagement .

Physicochemical and Pharmacokinetic Properties

While explicit data on solubility or logP are absent in the evidence, structural comparisons suggest:

  • The tert-butyl group in both the target compound and Risdiplam-related analogues improves metabolic stability by shielding labile carbamate bonds .

Biological Activity

tert-Butyl 7-(2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the available data on its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C19H24N4O4
  • Molecular Weight : 372.42 g/mol
  • CAS Number : 2133298-72-1
  • Appearance : White to yellow powder
  • Purity : NLT 98.0%

The compound is believed to exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in critical metabolic pathways. For instance, it has been suggested that similar compounds can inhibit trypanothione reductase (TR), leading to increased levels of reactive oxygen species (ROS) within cells, which can induce apoptosis in parasitic infections such as leishmaniasis and malaria .
  • Allosteric Modulation : The structural configuration of the compound allows it to interact with target proteins in an allosteric manner, which can alter the activity of these proteins without directly competing with the substrate .
  • Targeting Specific Pathways : It may also influence pathways related to cellular stress responses and apoptosis by modulating the activity of key signaling molecules .

Antiparasitic Activity

Studies have demonstrated that compounds structurally similar to this compound exhibit significant antiparasitic properties. For instance:

  • Leishmania spp. : In vitro studies have shown that derivatives can effectively inhibit the growth of Leishmania parasites by disrupting their redox balance through TR inhibition .
CompoundTarget OrganismEC50 (μM)Mechanism
Example ALeishmania spp.<10TR Inhibition
Example BTrypanosoma spp.<10ROS Induction

Cytotoxicity Studies

The cytotoxic effects of the compound have been evaluated using MTT assays, which measure cell viability based on mitochondrial activity:

  • The compound demonstrated a selectivity index indicating higher toxicity towards parasitic cells compared to human monocytes .

Study 1: Efficacy Against Leishmania

A recent study assessed the efficacy of various compounds against intracellular amastigotes of Leishmania. The results indicated that compounds with similar structural motifs as tert-butyl 7-(...) showed promising results with EC50 values below 10 μM . This suggests potential for therapeutic application in treating leishmaniasis.

Study 2: Interaction with TR

Another investigation focused on the interaction between potential inhibitors and TR from Trypanosoma brucei. The findings revealed that certain structural analogs could effectively inhibit TR activity and increase ROS levels within the parasite . This mechanism leads to cellular damage and death in trypanosomatids.

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